
3,3'-Bithiophene, 2,2'-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dibromo-3,3’-bithiophene is an organic compound with the molecular formula C8H4Br2S2. It is a derivative of bithiophene, where two bromine atoms are substituted at the 2 and 2’ positions. This compound is known for its applications in the field of organic electronics and optoelectronics, particularly in the synthesis of semiconducting materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Dibromo-3,3’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane at room temperature. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2,2’-dibromo-3,3’-bithiophene may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and solvent flow rate, can optimize the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-3,3’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex bithiophene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate or tris(dibenzylideneacetone)dipalladium, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products
Substitution Products: Formation of 2,2’-disubstituted bithiophenes with various functional groups.
Coupling Products: Formation of extended conjugated systems or polymers.
Oxidation and Reduction Products: Formation of sulfoxides, sulfones, or debrominated bithiophenes.
Scientific Research Applications
2,2’-Dibromo-3,3’-bithiophene is widely used in scientific research, particularly in the development of organic electronic materials. Some of its applications include:
Organic Solar Cells: Used as a building block for the synthesis of donor-acceptor polymers in organic photovoltaic cells.
Thin Film Transistors: Employed in the fabrication of organic field-effect transistors (OFETs) due to its semiconducting properties.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical analytes.
Photovoltaic Cells: Incorporated into the active layer of organic solar cells to enhance light absorption and charge transport.
Mechanism of Action
The mechanism of action of 2,2’-dibromo-3,3’-bithiophene in organic electronic devices involves its ability to form conjugated systems with extended π-electron delocalization. This property allows for efficient charge transport and light absorption, making it suitable for applications in organic solar cells and transistors. The bromine atoms provide sites for further functionalization, enabling the tuning of electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: The parent compound without bromine substitution.
5,5’-Dibromo-2,2’-bithiophene: A similar compound with bromine atoms at the 5 and 5’ positions.
2,2’-Dibromo-5,5’-bithiophene: Another isomer with bromine atoms at the 2 and 5’ positions.
Uniqueness
2,2’-Dibromo-3,3’-bithiophene is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of bromine atoms at the 2 and 2’ positions allows for selective functionalization and the formation of extended conjugated systems, making it highly valuable in the synthesis of advanced organic electronic materials.
Properties
CAS No. |
18592-86-4 |
|---|---|
Molecular Formula |
C8H4Br2S2 |
Molecular Weight |
324.1 g/mol |
IUPAC Name |
2-bromo-3-(2-bromothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H4Br2S2/c9-7-5(1-3-11-7)6-2-4-12-8(6)10/h1-4H |
InChI Key |
VPEPMGBDSLVKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C2=C(SC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


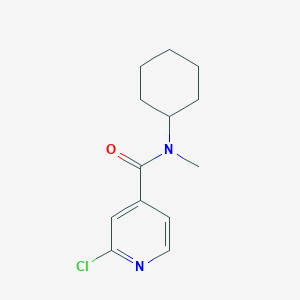

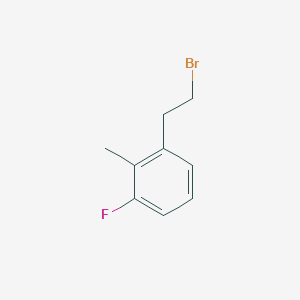
![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
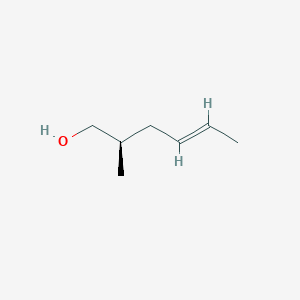
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)
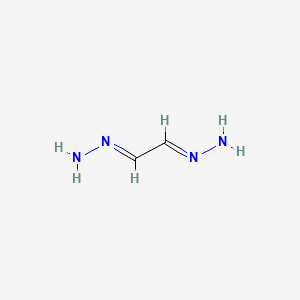

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
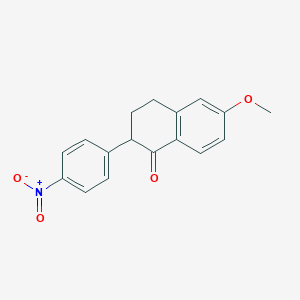
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)


![4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12087670.png)
